2-Tert-butyl-3-(cyclopropylmethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-3-(cyclopropylmethoxy)phenol is an organic compound with the molecular formula C14H20O2 and a molar mass of 220.31 g/mol . It belongs to the class of phenols, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its unique structure, which includes a tert-butyl group and a cyclopropylmethoxy group attached to the phenol ring.
Vorbereitungsmethoden
The synthesis of 2-Tert-butyl-3-(cyclopropylmethoxy)phenol can be achieved through various synthetic routes. One common method involves the alkylation of phenol with tert-butyl alcohol and cyclopropylmethanol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the alkylation process . Industrial production methods may involve similar alkylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Analyse Chemischer Reaktionen
2-Tert-butyl-3-(cyclopropylmethoxy)phenol undergoes several types of chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-3-(cyclopropylmethoxy)phenol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-3-(cyclopropylmethoxy)phenol involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, affecting the compound’s reactivity and interactions with other molecules. In biological systems, it may act as an antioxidant by neutralizing free radicals and reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
2-Tert-butyl-3-(cyclopropylmethoxy)phenol can be compared with other similar compounds such as:
2-tert-Butylphenol: This compound lacks the cyclopropylmethoxy group and has different reactivity and applications.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: This compound has additional tert-butyl groups and a dimethylaminomethyl group, making it a more effective antioxidant.
2-tert-Butyl-4-methylphenol: This compound has a methyl group instead of a cyclopropylmethoxy group, leading to different chemical properties and uses.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C14H20O2 |
---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
2-tert-butyl-3-(cyclopropylmethoxy)phenol |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)13-11(15)5-4-6-12(13)16-9-10-7-8-10/h4-6,10,15H,7-9H2,1-3H3 |
InChI-Schlüssel |
MAMBRJSNWVWWHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC=C1OCC2CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.